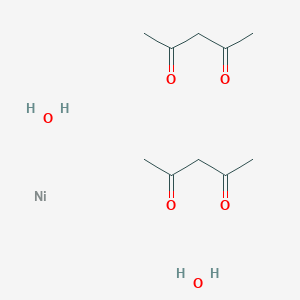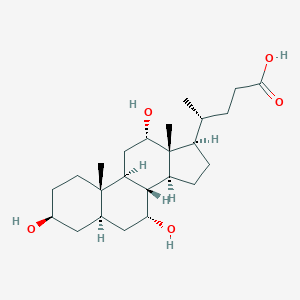![molecular formula C14H19N5OS B227688 3-amino-6-methyl-N-(4-methylpiperazin-1-yl)thieno[2,3-b]pyridine-2-carboxamide](/img/structure/B227688.png)
3-amino-6-methyl-N-(4-methylpiperazin-1-yl)thieno[2,3-b]pyridine-2-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-amino-6-methyl-N-(4-methylpiperazin-1-yl)thieno[2,3-b]pyridine-2-carboxamide is a heterocyclic compound that belongs to the class of thienopyridines
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-amino-6-methyl-N-(4-methylpiperazin-1-yl)thieno[2,3-b]pyridine-2-carboxamide typically involves multi-step organic reactions. One common method involves the cyclization of appropriate precursors under controlled conditions. For instance, the reaction may start with the formation of a thieno[2,3-b]pyridine core, followed by the introduction of amino and piperazinyl groups through nucleophilic substitution reactions. The reaction conditions often require the use of solvents like dimethylformamide (DMF) and catalysts such as palladium or copper complexes.
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized synthetic routes to ensure high yield and purity. Large-scale production often employs continuous flow reactors and automated systems to control reaction parameters such as temperature, pressure, and reactant concentrations. The use of green chemistry principles, such as solvent recycling and waste minimization, is also common in industrial processes.
Análisis De Reacciones Químicas
Types of Reactions
3-amino-6-methyl-N-(4-methylpiperazin-1-yl)thieno[2,3-b]pyridine-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate to form corresponding oxides.
Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule, enhancing its chemical diversity.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H2O2), potassium permanganate (KMnO4)
Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)
Substitution: Halogenated compounds, nucleophiles like amines or thiols
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of derivatives with different functional groups.
Aplicaciones Científicas De Investigación
3-amino-6-methyl-N-(4-methylpiperazin-1-yl)thieno[2,3-b]pyridine-2-carboxamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial, antiviral, and anticancer properties.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs targeting specific biological pathways.
Industry: Utilized in the development of advanced materials with unique properties, such as conductivity or fluorescence.
Mecanismo De Acción
The mechanism of action of 3-amino-6-methyl-N-(4-methylpiperazin-1-yl)thieno[2,3-b]pyridine-2-carboxamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and influencing various biological pathways. For instance, it may inhibit the activity of certain kinases, leading to the suppression of cell proliferation in cancer cells. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparación Con Compuestos Similares
Similar Compounds
Thieno[2,3-b]pyridine derivatives: Compounds with similar core structures but different substituents.
Piperazinyl derivatives: Molecules containing the piperazine ring, which may exhibit similar biological activities.
Uniqueness
3-amino-6-methyl-N-(4-methylpiperazin-1-yl)thieno[2,3-b]pyridine-2-carboxamide is unique due to its specific combination of functional groups and structural features
Propiedades
Fórmula molecular |
C14H19N5OS |
|---|---|
Peso molecular |
305.4 g/mol |
Nombre IUPAC |
3-amino-6-methyl-N-(4-methylpiperazin-1-yl)thieno[2,3-b]pyridine-2-carboxamide |
InChI |
InChI=1S/C14H19N5OS/c1-9-3-4-10-11(15)12(21-14(10)16-9)13(20)17-19-7-5-18(2)6-8-19/h3-4H,5-8,15H2,1-2H3,(H,17,20) |
Clave InChI |
HXBZFKHDIHSTTN-UHFFFAOYSA-N |
SMILES |
CC1=NC2=C(C=C1)C(=C(S2)C(=O)NN3CCN(CC3)C)N |
SMILES canónico |
CC1=NC2=C(C=C1)C(=C(S2)C(=O)NN3CCN(CC3)C)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.








![Methyl 7-ethyl-4-(2-methoxy-2-oxoethyl)-8-phenylpyrazolo[5,1-c][1,2,4]triazine-3-carboxylate](/img/structure/B227657.png)

![2-[(6-ethyl-4-oxo-1H-pyrimidin-2-yl)sulfanyl]-N-(4-phenyl-1,3-thiazol-2-yl)acetamide](/img/structure/B227670.png)



![Methyl [(2-chlorobenzyl)amino]acetate](/img/structure/B227699.png)
![Sodium;4-[4-[4-(3-carboxypropanoylamino)phenyl]sulfonylanilino]-4-oxobutanoic acid](/img/structure/B227718.png)
